![molecular formula C46H51N7NaO17S2+ B12780589 Sodium;2-[2-[bis[2-(2-hydroxyethoxy)ethyl]amino]ethoxy]ethanol;4-[[1-hydroxy-6-[(7-hydroxy-6-phenyldiazenyl-5-sulfonaphthalen-2-yl)carbamoylamino]-3-sulfonaphthalen-2-yl]diazenyl]benzoic acid CAS No. 93840-48-3](/img/structure/B12780589.png)
Sodium;2-[2-[bis[2-(2-hydroxyethoxy)ethyl]amino]ethoxy]ethanol;4-[[1-hydroxy-6-[(7-hydroxy-6-phenyldiazenyl-5-sulfonaphthalen-2-yl)carbamoylamino]-3-sulfonaphthalen-2-yl]diazenyl]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium;2-[2-[bis[2-(2-hydroxyethoxy)ethyl]amino]ethoxy]ethanol;4-[[1-hydroxy-6-[(7-hydroxy-6-phenyldiazenyl-5-sulfonaphthalen-2-yl)carbamoylamino]-3-sulfonaphthalen-2-yl]diazenyl]benzoic acid is a complex organic compound with a wide range of applications in various fields such as chemistry, biology, medicine, and industry. This compound is known for its unique chemical structure and properties, which make it suitable for various scientific research and industrial applications.
準備方法
The synthesis of Sodium;2-[2-[bis[2-(2-hydroxyethoxy)ethyl]amino]ethoxy]ethanol;4-[[1-hydroxy-6-[(7-hydroxy-6-phenyldiazenyl-5-sulfonaphthalen-2-yl)carbamoylamino]-3-sulfonaphthalen-2-yl]diazenyl]benzoic acid involves multiple steps and specific reaction conditions. The synthetic routes typically include the following steps:
Formation of the ethoxyethanol derivative: This step involves the reaction of ethylene oxide with ethanol in the presence of a catalyst to form 2-(2-hydroxyethoxy)ethanol.
Amination: The next step involves the reaction of 2-(2-hydroxyethoxy)ethanol with an amine, such as ethylenediamine, to form the bis(2-(2-hydroxyethoxy)ethyl)amino derivative.
Diazotization and coupling: The final step involves the diazotization of the sulfonaphthalenyl derivative followed by coupling with the benzoic acid derivative to form the final compound.
Industrial production methods may involve similar steps but are optimized for large-scale production, including the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Sodium;2-[2-[bis[2-(2-hydroxyethoxy)ethyl]amino]ethoxy]ethanol;4-[[1-hydroxy-6-[(7-hydroxy-6-phenyldiazenyl-5-sulfonaphthalen-2-yl)carbamoylamino]-3-sulfonaphthalen-2-yl]diazenyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
Sodium;2-[2-[bis[2-(2-hydroxyethoxy)ethyl]amino]ethoxy]ethanol;4-[[1-hydroxy-6-[(7-hydroxy-6-phenyldiazenyl-5-sulfonaphthalen-2-yl)carbamoylamino]-3-sulfonaphthalen-2-yl]diazenyl]benzoic acid has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a standard for analytical techniques.
Biology: The compound is used in biological studies to investigate its effects on cellular processes and pathways.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of Sodium;2-[2-[bis[2-(2-hydroxyethoxy)ethyl]amino]ethoxy]ethanol;4-[[1-hydroxy-6-[(7-hydroxy-6-phenyldiazenyl-5-sulfonaphthalen-2-yl)carbamoylamino]-3-sulfonaphthalen-2-yl]diazenyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Sodium;2-[2-[bis[2-(2-hydroxyethoxy)ethyl]amino]ethoxy]ethanol;4-[[1-hydroxy-6-[(7-hydroxy-6-phenyldiazenyl-5-sulfonaphthalen-2-yl)carbamoylamino]-3-sulfonaphthalen-2-yl]diazenyl]benzoic acid can be compared with other similar compounds, such as:
Decaethylene glycol: This compound has a similar ethoxyethanol structure but lacks the diazenyl and sulfonaphthalenyl groups.
Triethylene glycol monoamine: This compound has a similar amine structure but lacks the complex diazenyl and benzoic acid derivatives.
The uniqueness of this compound lies in its complex structure, which imparts specific chemical and biological properties not found in simpler compounds.
特性
CAS番号 |
93840-48-3 |
|---|---|
分子式 |
C46H51N7NaO17S2+ |
分子量 |
1061.1 g/mol |
IUPAC名 |
sodium;2-[2-[bis[2-(2-hydroxyethoxy)ethyl]amino]ethoxy]ethanol;4-[[1-hydroxy-6-[(7-hydroxy-6-phenyldiazenyl-5-sulfonaphthalen-2-yl)carbamoylamino]-3-sulfonaphthalen-2-yl]diazenyl]benzoic acid |
InChI |
InChI=1S/C34H24N6O11S2.C12H27NO6.Na/c41-27-16-19-14-24(11-13-26(19)32(53(49,50)51)29(27)39-37-21-4-2-1-3-5-21)36-34(45)35-23-10-12-25-20(15-23)17-28(52(46,47)48)30(31(25)42)40-38-22-8-6-18(7-9-22)33(43)44;14-4-10-17-7-1-13(2-8-18-11-5-15)3-9-19-12-6-16;/h1-17,41-42H,(H,43,44)(H2,35,36,45)(H,46,47,48)(H,49,50,51);14-16H,1-12H2;/q;;+1 |
InChIキー |
MLQAMPHHBKZVSD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N=NC2=C(C=C3C=C(C=CC3=C2S(=O)(=O)O)NC(=O)NC4=CC5=CC(=C(C(=C5C=C4)O)N=NC6=CC=C(C=C6)C(=O)O)S(=O)(=O)O)O.C(COCCO)N(CCOCCO)CCOCCO.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





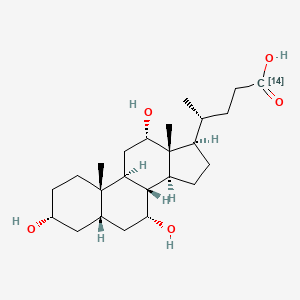

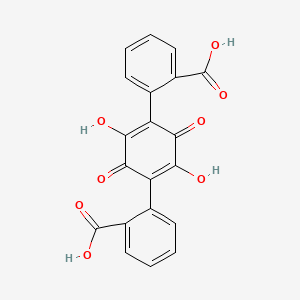


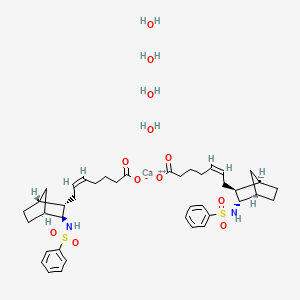
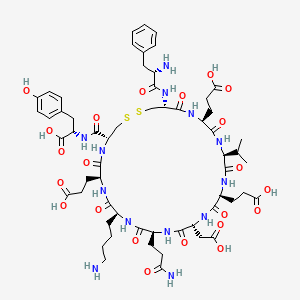
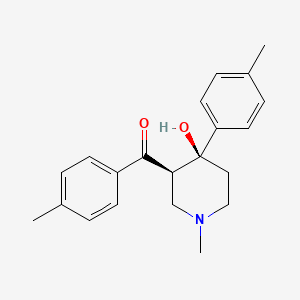
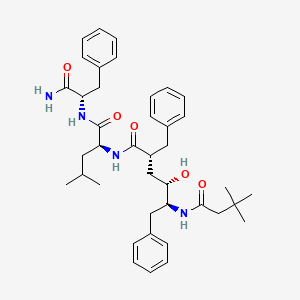
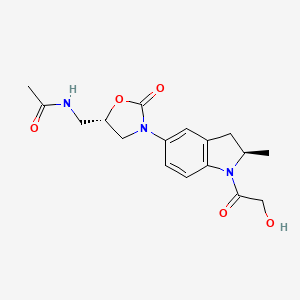
![Acetamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-methoxyphenyl]-](/img/structure/B12780584.png)
